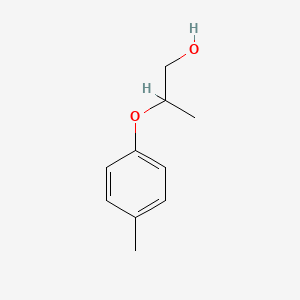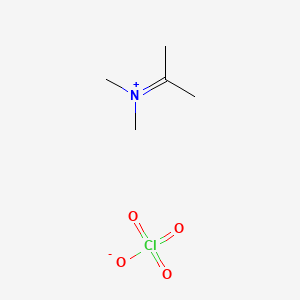![molecular formula C17H14N2O B14729757 2-[2-(2-Methylphenyl)diazenyl]-1-naphthalenol CAS No. 5577-38-8](/img/structure/B14729757.png)
2-[2-(2-Methylphenyl)diazenyl]-1-naphthalenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2-Methylphenyl)diazenyl]-1-naphthalenol is an organic compound known for its vibrant color and applications in various fields. It is a type of azo compound, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is often used in dyeing processes due to its ability to impart bright colors to fabrics and other materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methylphenyl)diazenyl]-1-naphthalenol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-methylaniline (o-toluidine) using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt. This intermediate is then coupled with 1-naphthol in an alkaline medium to produce the final azo compound.
Reaction Conditions:
Azo Coupling:
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
化学反応の分析
Types of Reactions
2-[2-(2-Methylphenyl)diazenyl]-1-naphthalenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group (N=N) can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium dithionite (Na2S2O4).
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines (e.g., 2-methylaniline and 1-naphthylamine).
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
2-[2-(2-Methylphenyl)diazenyl]-1-naphthalenol has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques to visualize biological tissues and cells.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and inks for textiles, plastics, and other materials.
作用機序
The mechanism of action of 2-[2-(2-Methylphenyl)diazenyl]-1-naphthalenol involves its interaction with molecular targets through the azo group (N=N). The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
類似化合物との比較
2-[2-(2-Methylphenyl)diazenyl]-1-naphthalenol can be compared with other azo compounds, such as:
Methyl Orange: Another azo dye used as a pH indicator.
Sudan III: A lipid-soluble dye used for staining triglycerides and lipids.
Congo Red: An azo dye used in histology for staining amyloid proteins.
Uniqueness:
Color Properties: this compound exhibits unique color properties, making it suitable for specific dyeing applications.
Chemical Stability: The compound’s stability under various conditions enhances its utility in industrial and research settings.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable tool in various scientific and industrial processes.
特性
CAS番号 |
5577-38-8 |
|---|---|
分子式 |
C17H14N2O |
分子量 |
262.30 g/mol |
IUPAC名 |
2-[(2-methylphenyl)diazenyl]naphthalen-1-ol |
InChI |
InChI=1S/C17H14N2O/c1-12-6-2-5-9-15(12)18-19-16-11-10-13-7-3-4-8-14(13)17(16)20/h2-11,20H,1H3 |
InChIキー |
YIQSKVFCCBXIEB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N=NC2=C(C3=CC=CC=C3C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


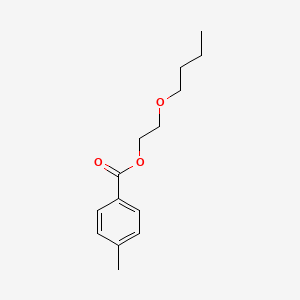
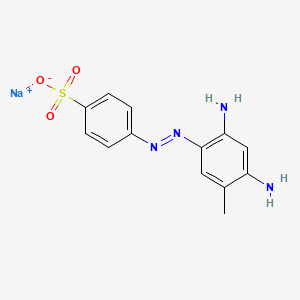
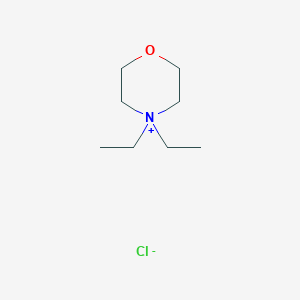
![N-benzyl-N-[[1-[(4-fluorophenyl)methyl]pyrrol-2-yl]methyl]-2-phenoxyacetamide](/img/structure/B14729707.png)
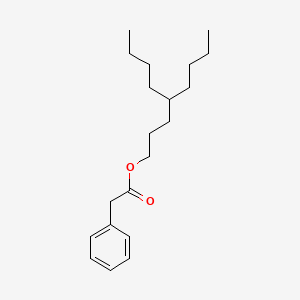

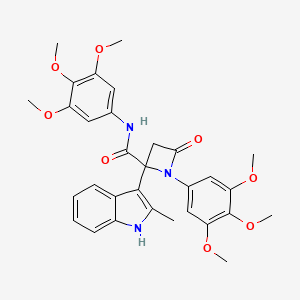
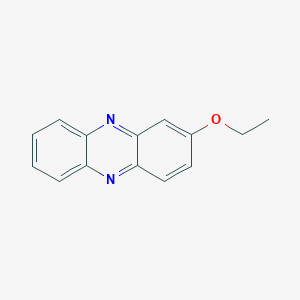
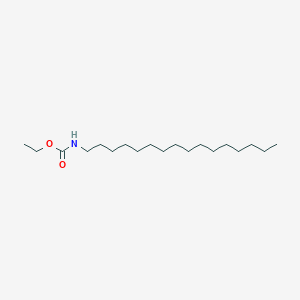
![[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enyl] 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14729740.png)
